Dibutylbis(decanoyloxy)stannane
Description
Historical Perspectives and Evolution of Organotin Compounds in Catalysis and Materials Science
The field of organotin chemistry dates back to the mid-19th century. In 1849, Edward Frankland isolated diethyltin (B15495199) diiodide, and in 1852, the synthesis of the first organotin compounds was reported by Löwig. lupinepublishers.comlupinepublishers.comresearchgate.net For nearly a century, these compounds remained largely a scientific curiosity. However, the 1950s marked a turning point, with extensive research, notably by van der Kerk and his colleagues, unlocking their commercial potential. lupinepublishers.comlupinepublishers.com
This led to the rapid expansion of organotin applications in three primary areas: as stabilizers for polymers, as biocides, and as catalysts. lupinepublishers.comlupinepublishers.com In materials science, organotin compounds became crucial as heat stabilizers for polyvinyl chloride (PVC) plastics, an application that began in the 1940s and still consumes thousands of tons of tin annually. wikipedia.orglupinepublishers.comresearchgate.net Compounds like dibutyltin (B87310) dilaurate and dibutyltin maleate (B1232345) were among the first commercially successful PVC stabilizers, preventing thermal degradation during processing. lupinepublishers.comresearchgate.net
In the realm of catalysis, organotin compounds, particularly dialkyltin dicarboxylates, have demonstrated remarkable activity. lupinepublishers.com They are highly effective as catalysts in the formation of polyurethanes and for the vulcanization of silicones. wikipedia.org Their function often involves acting as a Lewis acid to facilitate reactions, such as the chain extension reaction between isocyanates and diols in polyurethane production. lupinepublishers.comlupinepublishers.com The evolution of organotin chemistry is thus a story of transition from laboratory curiosities to indispensable components in modern catalysis and materials science. ontosight.aitaylorandfrancis.com
General Classification and Structural Features of Dialkyltin Dicarboxylates
Organotin(IV) compounds are categorized as mono-, di-, tri-, and tetraorganotins, depending on the number of organic groups (R) bonded to the central tin atom, as described by the general formula RₙSnY₄₋ₙ. gelest.comaensiweb.com Dibutylbis(decanoyloxy)stannane falls into the diorganotin category (R₂SnY₂), where the 'R' groups are butyl chains and the 'Y' groups are decanoyloxy (carboxylate) ligands.
The general class of dialkyltin dicarboxylates, with the formula R₂Sn(OOCR')₂, exhibits significant structural diversity. sysrevpharm.orgchempedia.info This diversity arises from the flexibility in the coordination number and geometry around the tin atom, as well as the various ways the carboxylate ligands can bind. tandfonline.comresearchgate.net While simple tetraorganotin compounds are typically tetrahedral, the presence of electronegative carboxylate ligands allows the tin atom to expand its coordination number beyond four. lupinepublishers.comchempedia.info
The structures of dialkyltin dicarboxylates can be monomeric or polymeric. sysrevpharm.orgacs.org In the solid state, intermolecular bonding can lead to the formation of polymeric chains. acs.org The geometry around the tin center in diorganotin(IV) complexes can vary, with trigonal bipyramidal and octahedral coordination being common. lupinepublishers.comtandfonline.com For instance, in some dialkyltin dicarboxylates, the carboxylate group can act as a bidentate ligand, leading to a skew-trapezoidal bipyramidal geometry. chempedia.info This structural versatility is a key area of academic interest and is crucial to understanding their chemical reactivity and function.
Research Significance and Potential Academic Contributions of this compound Studies
This compound, also known as dibutyltin didecanoate, is a specific example of the dialkyltin dicarboxylates used in both research and industrial production. americanchemicalsuppliers.com Its primary significance lies in its role as a catalyst, particularly in applications similar to the widely studied dibutyltin dilaurate, such as in the formation of polyurethane foams and the cross-linking of silicones for room-temperature vulcanization. wikipedia.orgchempedia.info
The academic and research value of studying this compound specifically stems from several factors. Detailed investigation of its crystal structure and behavior in solution can provide further insight into the complex structural chemistry of dialkyltin dicarboxylates. acs.org By comparing its catalytic efficacy and reaction mechanisms to other compounds in its class (e.g., those with different alkyl chains or carboxylate ligands), researchers can develop a more refined understanding of structure-activity relationships. This knowledge contributes to the rational design of more efficient and specific catalysts for polymer chemistry. acs.org Furthermore, studying the precise nature of the tin-oxygen bonds and coordination geometries in this compound adds to the fundamental knowledge base of organometallic chemistry. tandfonline.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 3465-75-6 alfa-chemistry.com |
| Molecular Formula | C₂₈H₅₆O₄Sn americanchemicalsuppliers.com |
| Molecular Weight | 575.45 g/mol americanchemicalsuppliers.com |
Table 2: General Classification of Organotin(IV) Compounds
| Classification | General Formula | Examples | Primary Applications |
|---|---|---|---|
| Tetraorganotin | R₄Sn | Tetraethyltin wikipedia.org | Precursors for other organotin compounds wikipedia.org |
| Triorganotin | R₃SnY | Triphenyltin Hydroxide (B78521) wikipedia.org | Biocides, Fungicides taylorandfrancis.comresearchgate.net |
| Diorganotin | R₂SnY₂ | Dibutyltin Dichloride, Dibutyltin Dilaurate wikipedia.orglupinepublishers.com | PVC Stabilizers, Catalysts wikipedia.orglupinepublishers.com |
Structure
2D Structure
Properties
CAS No. |
3465-75-6 |
|---|---|
Molecular Formula |
C28H56O4Sn |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
[dibutyl(decanoyloxy)stannyl] decanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-3-4-2;/h2*2-9H2,1H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
MMEFASXEQMDPAW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Dibutylbis Decanoyloxy Stannane
Synthetic Pathways and Precursor Chemistry
The synthesis of Dibutylbis(decanoyloxy)stannane can be approached through multiple routes, each with distinct advantages and precursor requirements.
Direct Esterification Routes
A primary and straightforward method for synthesizing this compound is the direct esterification of dibutyltin (B87310) oxide with decanoic acid. In this reaction, two equivalents of decanoic acid are reacted with one equivalent of dibutyltin oxide. The process typically involves heating the reactants, often in a solvent that allows for the azeotropic removal of water, which is formed as a byproduct. The removal of water drives the reaction equilibrium towards the formation of the desired diester.
The general reaction is as follows:
(C₄H₉)₂SnO + 2 CH₃(CH₂)₈COOH → (C₄H₉)₂Sn(OOC(CH₂)₈CH₃)₂ + H₂O
This method is favored for its atom economy and the relatively benign nature of the water byproduct. Research on analogous compounds, such as dibutyltin dilaurate, has shown that high yields can be achieved through this pathway. For instance, the synthesis of dibutyltin dilaurate from dibutyltin oxide and lauric acid has been reported to achieve yields as high as 95.0%.
Transesterification Approaches
Transesterification represents another viable synthetic route, although it is less commonly employed for the direct synthesis of this compound from simple precursors. This approach would typically involve the reaction of a different dibutyltin diester with an excess of decanoic acid or a decanoate (B1226879) ester. The equilibrium is shifted towards the desired product by removing the lower-boiling alcohol or ester byproduct. While organotin compounds are themselves excellent transesterification catalysts, this route is more relevant for the modification of existing organotin esters rather than for de novo synthesis.
Reactions Involving Organotin Halides and Carboxylate Precursors
An alternative to direct esterification involves the use of dibutyltin dihalides, most commonly dibutyltin dichloride, as the tin precursor. This pathway requires the use of a decanoate salt, such as sodium decanoate, or the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction.
The reaction with a decanoate salt proceeds as follows:
(C₄H₉)₂SnCl₂ + 2 NaOOC(CH₂)₈CH₃ → (C₄H₉)₂Sn(OOC(CH₂)₈CH₃)₂ + 2 NaCl
If decanoic acid is used directly with dibutyltin dichloride, a base, such as a tertiary amine, is required to scavenge the hydrochloric acid generated. This method avoids the need to prepare the carboxylate salt separately. A patent describing the synthesis of dibutyltin dilaurate utilizes dibutyltin dichloride and lauric acid in the presence of sodium ethoxide in ethanol. This approach circumvents the hydrolysis step of dibutyltin dichloride and avoids the production of toxic dust and wastewater.
Optimization of Reaction Parameters
The yield, purity, and reaction kinetics of this compound synthesis are significantly influenced by the reaction conditions.
Solvent Effects on Yield and Purity
The choice of solvent plays a critical role in the synthesis of this compound, particularly in direct esterification reactions. A solvent that forms an azeotrope with water, such as toluene or xylene, is often employed to facilitate the removal of water and drive the reaction to completion. The selection of a suitable solvent can also impact the solubility of reactants and the ease of product purification.
In the synthesis of analogous dibutyltin dicarboxylates, various solvents have been studied. For instance, in the synthesis of dibutyltin dilaurate from dibutyltin dichloride, tetrahydrofuran at ambient temperature and toluene at reflux temperature have been shown to be effective, leading to high yields. The polarity of the solvent can influence the reaction rate and selectivity.
Table 1: Effect of Different Catalysts on the Yield of Furanic Diesters (as an analogue for Dibutyltin Dicarboxylate Synthesis)
| Catalyst | FDCA Conversion (mol%) | FDME Yield (mol%) |
| Dibutyltin oxide | 99.72 ± 0.29 | 90.05 ± 1.34 |
| Dibutyltin diacetate | 99.55 ± 0.17 | 90.09 ± 1.23 |
| Dibutyltin dilaurate | 99.06 ± 0.32 | 82.16 ± 0.97 |
| Dibutyltin dichloride | 99.26 ± 0.26 | 86.33 ± 1.16 |
This table presents data for the esterification of furan-2,5-dicarboxylic acid (FDCA) to its dimethyl ester (FDME) as an illustrative example of the catalytic activity of various dibutyltin compounds.
Influence of Temperature and Pressure on Reaction Kinetics
Temperature is a crucial parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products. For direct esterification, temperatures are often chosen to allow for the efficient azeotropic removal of water. A patented method for preparing dibutyltin dilaurate suggests a reaction temperature of 80°C to 88°C.
Pressure can also be manipulated to influence the reaction equilibrium. Performing the reaction under reduced pressure can facilitate the removal of volatile byproducts, such as water or low-boiling alcohols in transesterification, thereby increasing the yield of the desired product. A method for preparing dibutyltin dilaurate catalyst involves applying negative pressure to the reaction system when the temperature reaches 50°C to aid in the removal of byproducts.
Table 2: Illustrative Yields of Dibutyltin Dicarboxylates via Different Synthetic Routes
| Precursors | Product | Solvent | Temperature | Yield |
| Dibutyltin oxide, Lauric Acid | Dibutyltin dilaurate | Toluene | Reflux | 95% |
| Dibutyltin dichloride, Lauric Acid, Sodium Ethoxide | Dibutyltin dilaurate | Ethanol | 50-60°C | Not specified |
This table provides examples of reported yields for the synthesis of dibutyltin dilaurate, a close structural analog of this compound, to illustrate the efficiency of different synthetic pathways.
Role of Ancillary Catalysts in Synthetic Efficiency
In the synthesis of this compound via the esterification of dibutyltin oxide with decanoic acid, the organotin compound itself acts as the primary catalyst. Organotin compounds, including dibutyltin oxide and the resulting dibutyltin dicarboxylates, are well-known catalysts for esterification and transesterification reactions. The Lewis acidity of the tin center is believed to activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by another molecule.
The literature on the synthesis of dialkyltin dicarboxylates does not extensively feature the use of ancillary or co-catalysts to enhance the efficiency of the primary reaction between dibutyltin oxide and the carboxylic acid. The reaction is typically driven to completion by controlling the physical conditions, primarily temperature and the removal of the water byproduct. The inherent catalytic activity of the organotin species is generally sufficient for this transformation.
However, in the broader context of organotin-catalyzed reactions, particularly in polymer chemistry, combinations of different metal catalysts are sometimes employed. For instance, in the synthesis of alkyd resins, a mixture of dibutyltin oxide and zinc acetate has been used. It is conceivable that for specific industrial applications of this compound, proprietary catalyst systems involving promoters or synergists might be used to optimize reaction rates and yields, but such information is not widely available in the public domain.
Phase-transfer catalysts (PTCs) are another class of substances that can enhance reaction rates in heterogeneous systems by facilitating the transfer of a reactant across the phase boundary. In the context of the alternative synthesis route from dibutyltin dichloride and sodium decanoate, where one reactant might be in an aqueous phase and the other in an organic phase, a PTC could potentially improve the reaction efficiency. Typical PTCs include quaternary ammonium and phosphonium salts. However, for the more common direct esterification of dibutyltin oxide, which is often a homogeneous melt reaction, the utility of a PTC is less apparent.
Isolation and Purification Techniques for High Purity Product
Following the synthesis of this compound, the crude product may contain unreacted starting materials, byproducts, and colored impurities. Achieving a high-purity product necessitates one or more purification steps.
Filtration: If the reaction is carried out in the presence of any solid impurities or if a solid byproduct is formed (as in the case of using sodium decanoate), an initial filtration step is employed. For reactions where the organotin catalyst might be insoluble at lower temperatures, hot filtration can be used.
Washing: The crude product can be washed with aqueous solutions to remove water-soluble impurities. For instance, washing with water can help remove any residual salts.
Removal of Unreacted Starting Materials: Unreacted decanoic acid can often be removed by washing with a dilute aqueous base, followed by washing with water to neutrality. Excess dibutyltin oxide is typically a solid and can be removed by filtration if the product is in a liquid state or dissolved in a suitable solvent.
Adsorption: A common technique for removing residual dissolved organotin catalysts from ester products involves treatment with an adsorbent. Amorphous silicon dioxide has been shown to be effective in adsorbing dissolved metallic catalysts from crude ester products. The process typically involves heating the crude ester with the adsorbent, followed by filtration to remove the adsorbent with the bound catalyst.
Recrystallization: For solid products, recrystallization is a powerful purification technique. The choice of solvent is critical; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For esters, common recrystallization solvents include ethanol, or solvent pairs like n-hexane/acetone or n-hexane/ethyl acetate. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration and dried.
Chromatography: For obtaining very high purity material, chromatographic techniques are employed.
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (a mixture of polar and non-polar solvents) is chosen to separate the desired product from impurities based on their differential adsorption to the silica gel stationary phase.
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, HPLC can be used. Reversed-phase HPLC with a C18 column is often employed for the separation of organotin compounds.
| Purification Technique | Description | Common Application/Conditions | Source |
| Filtration | Separation of solid impurities from a liquid. | Removal of unreacted solid starting materials or solid byproducts. | |
| Washing | Use of a solvent (e.g., water) to remove soluble impurities. | Removal of salts and water-soluble starting materials. | |
| Adsorption | Use of a solid adsorbent to remove dissolved impurities. | Amorphous silicon dioxide to remove residual tin catalyst. | |
| Recrystallization | Purification of a solid by dissolving in a hot solvent and crystallizing upon cooling. | Suitable for solid dibutyltin esters. Solvents can include ethanol or hexane/acetone mixtures. | |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel with a suitable eluent for high-purity separation. | |
| HPLC | High-resolution chromatographic separation. | Analytical purity assessment and small-scale preparative purification using a C18 column. |
Advanced Spectroscopic and Structural Characterization of Dibutylbis Decanoyloxy Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, it is possible to elucidate the connectivity of atoms and the geometry around the tin center.
Elucidation of Proton (¹H) Chemical Environments
The ¹H NMR spectrum of dibutylbis(decanoyloxy)stannane is expected to show distinct signals for the protons of the butyl groups attached to the tin atom and the protons of the decanoate (B1226879) chains. Based on data for analogous long-chain dialkyltin dicarboxylates, the chemical shifts can be predicted with a high degree of confidence. inflibnet.ac.inoregonstate.edu
The protons of the butyl groups typically appear as a set of multiplets in the upfield region of the spectrum. The terminal methyl protons (CH₃) of the butyl group are expected to resonate at the highest field, followed by the methylene (B1212753) protons (CH₂). The methylene protons alpha to the tin atom are the most deshielded within the butyl group due to the electropositive nature of the tin atom.
The protons of the decanoate ligand will exhibit characteristic chemical shifts. The methylene protons alpha to the carbonyl group (α-CH₂) are deshielded and appear as a triplet. The long methylene chain of the decanoate will produce a broad, largely unresolved multiplet in the middle of the spectrum. The terminal methyl protons (CH₃) of the decanoate chain will appear as a triplet at the highest field among the decanoate signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Butyl-Sn-CH₂- | ~1.5-1.7 | Multiplet |
| Butyl -CH₂-CH₂-CH₃ | ~1.2-1.4 | Multiplet |
| Butyl -CH₂-CH₃ | ~0.9 | Triplet |
| Decanoyloxy -COO-CH₂- | ~2.3 | Triplet |
| Decanoyloxy -(CH₂)₇- | ~1.2-1.3 | Multiplet |
| Decanoyloxy -CH₃ | ~0.8-0.9 | Triplet |
Note: Data is inferred from spectra of analogous long-chain dialkyltin dicarboxylates.
Carbon (¹³C) Signal Assignment and Connectivity Analysis
The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. researchgate.netnih.govprinceton.edu
The carbonyl carbon of the decanoate ligand is the most deshielded and will appear at the lowest field, typically in the range of 170-180 ppm. The carbons of the butyl groups attached to the tin atom will show characteristic shifts, with the carbon alpha to the tin atom being the most downfield among them. The carbons of the long alkyl chain of the decanoate will have signals in the typical aliphatic region (14-35 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Decanoyloxy C =O | ~175-180 |
| Butyl-Sn-C H₂- | ~27-29 |
| Butyl -C H₂-CH₂-CH₃ | ~26-28 |
| Butyl -C H₂-CH₃ | ~13-14 |
| Decanoyloxy -COO-C H₂- | ~34-36 |
| Decanoyloxy -(C H₂)₇- | ~22-32 |
| Decanoyloxy -C H₃ | ~14 |
Note: Data is inferred from spectra of analogous long-chain dialkyltin dicarboxylates.
Tin (¹¹⁹Sn) NMR as a Probe for Coordination Geometry and Bonding
¹¹⁹Sn NMR spectroscopy is a direct and sensitive method for determining the coordination number and geometry of the tin atom in organotin compounds. nih.govnih.govbohrium.com The chemical shift of the ¹¹⁹Sn nucleus is highly dependent on the electronic environment and the coordination number at the tin center.
For diorganotin(IV) dicarboxylates, the ¹¹⁹Sn chemical shift can distinguish between four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal), and six-coordinate (octahedral) geometries. In non-coordinating solvents, dibutyltin (B87310) dicarboxylates typically exist as monomers with a distorted tetrahedral or a five-coordinate structure due to intramolecular coordination by the carbonyl oxygen of the carboxylate group. In the solid state, these compounds often exhibit polymeric structures with six-coordinate tin atoms. In solution, an equilibrium between different coordination geometries can exist. For this compound in a non-polar solvent, a chemical shift in the range of -100 to -200 ppm would be indicative of a four- or five-coordinate tin atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and its conformational isomers.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are dominated by the vibrations of the carboxylate and the Sn-C bonds. The positions of the carboxylate stretching frequencies are particularly informative about the coordination mode of the carboxylate ligands.
The key vibrational bands are the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = νₐₛ(COO) - νₛ(COO)) is a reliable indicator of the carboxylate binding mode.
Monodentate: Δν > 200 cm⁻¹
Bidentate (chelating or bridging): Δν < 150 cm⁻¹
In the IR spectrum of dibutyltin dilaurate, strong bands corresponding to the νₐₛ(COO) and νₛ(COO) are observed, and the Δν value typically suggests a bidentate or bridging coordination of the carboxylate groups. chemicalbook.comchemicalbook.com Additionally, the spectra show characteristic C-H stretching vibrations of the butyl and decanoate alkyl chains, as well as Sn-C stretching vibrations.
Table 3: Characteristic IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (alkyl) | 2850-2960 | Strong |
| Asymmetric COO stretching (νₐₛ) | ~1580-1650 | Strong |
| Symmetric COO stretching (νₛ) | ~1410-1470 | Strong |
| CH₂ bending | ~1465 | Medium |
| Sn-C stretching | ~550-600 | Medium-Weak |
Note: Data is inferred from spectra of analogous long-chain dialkyltin dicarboxylates.
Conformational Analysis through Vibrational Modes
For long-chain molecules like this compound, the alkyl chains can adopt various conformations. The analysis of the progression of bands in the Raman spectrum, particularly in the C-C stretching and CH₂ rocking regions, can provide insights into the conformational order of the alkyl chains. In the solid state, these chains often adopt a more ordered, all-trans conformation, leading to sharper and more defined vibrational bands. In the liquid state or in solution, a higher degree of conformational disorder is expected, resulting in broader spectral features. The presence of specific bands can indicate the prevalence of certain conformers, providing a more complete picture of the molecule's three-dimensional structure.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Electrospray ionization (ESI) is a particularly effective "soft" ionization technique for organotin carboxylates, often yielding a protonated molecule or other adduct ions with minimal fragmentation, which is crucial for identifying the molecular ion. The presence of tin, with its characteristic pattern of ten natural isotopes, provides a distinct isotopic signature that aids in the identification of tin-containing fragments in the mass spectrum.
The fragmentation of dialkyltin dicarboxylates typically proceeds through the cleavage of the tin-oxygen bond of the carboxylate group and the tin-carbon bond of the butyl groups. For this compound, the following fragmentation patterns are anticipated:
Loss of a decanoyloxy group: The initial fragmentation would likely involve the loss of a decanoyloxy radical ([M - OCO(CH₂)₈CH₃]⁺) or a decanoic acid molecule ([M - HOCO(CH₂)₈CH₃]⁺).
Loss of a butyl group: Subsequent or alternative fragmentation can occur through the loss of a butyl radical ([M - C₄H₉]⁺).
Stepwise loss of alkyl and carboxylate groups: A series of fragment ions can be expected, corresponding to the sequential loss of butyl and decanoyloxy groups, leading to ions such as [Bu₂Sn(OCOC₉H₁₉)]⁺, [BuSn(OCOC₉H₁₉)]⁺, and eventually the [Bu₂Sn]⁺ or [BuSn]⁺ fragments.
Characteristic tin-containing ions: The presence of tin-containing fragments is readily identified by their unique isotopic distribution.
An illustrative example is the mass spectrum of dibutyltin dilaurate (C₃₂H₆₄O₄Sn), a compound with slightly longer carboxylate chains. Its electron ionization (EI) mass spectrum shows a complex pattern of fragments, with no prominent molecular ion peak due to extensive fragmentation upon ionization. The observed fragments correspond to the loss of butyl and laurate groups, as well as various hydrocarbon fragments.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion | Formula | Notes |
| [M - C₄H₉]⁺ | [C₂₄H₄₇O₄Sn]⁺ | Loss of one butyl group |
| [M - OCO(CH₂)₈CH₃]⁺ | [C₁₈H₃₇O₂Sn]⁺ | Loss of one decanoyloxy group |
| [Bu₂Sn(OCOC₉H₁₉)]⁺ | [C₁₈H₃₇O₂Sn]⁺ | Adduct of dibutyltin with one decanoate ligand |
| [BuSn(OCOC₉H₁₉)]⁺ | [C₁₄H₂₈O₂Sn]⁺ | Loss of one butyl group from the above fragment |
| [Bu₂Sn]⁺ | [C₈H₁₈Sn]⁺ | Dibutyltin cation |
| [BuSn]⁺ | [C₄H₉Sn]⁺ | Butyltin cation |
X-ray Diffraction (XRD) Studies for Solid-State Molecular Architecture
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into the molecular architecture, intermolecular interactions, and crystalline phases of this compound.
Di-n-butyltin(IV) dicarboxylates can adopt a variety of structures, including:
Monomeric structures: With a tetrahedral geometry around the tin atom, where the carboxylate ligands are monodentate.
Dimeric and Oligomeric structures: Where the carboxylate groups bridge between two tin atoms, leading to higher coordination numbers (five, six, or even seven) around the tin center. These can result in trigonal-bipyramidal, octahedral, or pentagonal-bipyramidal geometries. researchgate.net
Polymeric structures: Extended chains or networks can form through intermolecular bridging by the carboxylate ligands.
The nature of the carboxylate ligand, including the length of the alkyl chain, can influence the resulting solid-state structure. For instance, the crystal structure of dibutyltin dilaurate, a close analog, would provide significant insight into the likely packing and conformation of this compound. Based on related compounds, the tin atom in this compound is likely to exhibit a distorted coordination geometry, somewhere between tetrahedral and octahedral, due to the potential for the carbonyl oxygens of the decanoate ligands to form weak intramolecular coordination bonds with the tin atom. wikipedia.org
Table 2: Potential Crystallographic Parameters for this compound Based on Analogous Compounds
| Parameter | Expected Range/Value | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for organotin carboxylates |
| Space Group | e.g., P2₁/c, P-1 | Dependent on the specific packing arrangement |
| Coordination Geometry | Distorted Tetrahedral to Octahedral | Influenced by intramolecular Sn-O interactions |
| Sn-O Bond Lengths | ~2.1 - 2.4 Å | Typical for covalent tin-carboxylate bonds |
| Sn-C Bond Lengths | ~2.1 - 2.2 Å | Typical for tin-butyl bonds |
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a solid sample of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline material.
While a reference powder pattern for this compound is not available in standard databases, it can be experimentally determined for a synthesized sample. This pattern would be crucial for quality control, polymorphism studies, and for comparison with theoretical patterns calculated from single-crystal data, should it become available. The PXRD pattern would reveal the d-spacings corresponding to the various crystal lattice planes, providing information about the unit cell dimensions.
Other Complementary Analytical Techniques
In addition to mass spectrometry and X-ray diffraction, other spectroscopic techniques are routinely employed for the comprehensive characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the carboxylate groups. The position and splitting of these bands can provide information about the coordination mode of the carboxylate ligands (monodentate, bidentate, or bridging). Other key bands would include the C-H stretching and bending vibrations of the butyl and decanoate alkyl chains, and the Sn-C and Sn-O stretching vibrations in the far-infrared region.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the different proton environments in the molecule, allowing for the identification of the butyl and decanoate chain protons.
¹³C NMR: Complements the ¹H NMR data by showing the various carbon environments. The chemical shift of the carboxylate carbon can be particularly informative about its coordination to the tin atom.
¹¹⁹Sn NMR: This is a highly sensitive probe of the coordination number and geometry around the tin atom. The ¹¹⁹Sn chemical shift is indicative of the coordination environment, with distinct ranges for four-, five-, six-, and seven-coordinate tin. rsc.org
By combining the data from these complementary techniques, a complete and unambiguous structural and spectroscopic characterization of this compound can be achieved.
Computational and Theoretical Investigations of Dibutylbis Decanoyloxy Stannane
Electronic Structure and Molecular Geometry Optimization via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and equilibrium geometry of molecules. For organotin compounds like dibutylbis(decanoyloxy)stannane, DFT calculations, often employing functionals like B3LYP with dispersion corrections (B3LYP-D3), are utilized to predict molecular properties with high accuracy. nih.govnih.gov
Geometry optimization calculations determine the lowest energy arrangement of atoms in the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. In dibutyltin(IV) dicarboxylates, the coordination environment around the tin atom is of particular interest. The tin atom can expand its coordination number beyond four, leading to hypervalent structures. rsc.org DFT studies help to elucidate the preferred coordination geometry, which is often a distorted octahedral or trigonal bipyramidal arrangement in the solid state or in solution, depending on intermolecular interactions.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. These calculations are fundamental for understanding the Lewis acidity of the tin center, a key factor in its catalytic activity. rsc.org
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Dibutyltin(IV) Dicarboxylate Core
| Parameter | Typical Calculated Value |
|---|---|
| Sn-O Bond Length (Å) | 2.10 - 2.30 |
| Sn-C Bond Length (Å) | 2.15 - 2.20 |
| O-Sn-O Bond Angle (°) | 70 - 90 (chelated) / 140 - 160 (trans) |
Note: This table provides typical ranges for dibutyltin(IV) dicarboxylates as specific data for this compound is not publicly available. The actual values depend on the specific carboxylate ligand and the computational method used.
Conformational Analysis and Potential Energy Surface Mapping
The long decanoyloxy chains in this compound introduce significant conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. This is often achieved by systematically rotating specific bonds (e.g., Sn-O, O-C, and C-C bonds within the alkyl chains) and calculating the corresponding energy to map out the potential energy surface (PES). nih.gov
Potential energy surface mapping for a reaction, such as the interaction of the organotin compound with a substrate, can identify reaction pathways, intermediate structures, and transition states. nih.gov For instance, in catalysis, the PES can reveal the energy profile for the association of a reactant, the formation of an intermediate complex, and the final product release.
Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions
While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in solution. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of molecular motion and intermolecular interactions. nih.gov
For this compound, MD simulations can be used to understand its behavior in different solvents. These simulations can reveal how solvent molecules arrange around the organotin compound, the nature of solute-solvent interactions (e.g., hydrogen bonding, van der Waals forces), and the conformational changes the molecule undergoes in a condensed phase. This is particularly relevant for its catalytic applications, as reactions are typically carried out in solution. nih.govgelest.com
MD simulations are also invaluable for studying aggregation behavior. Organotin carboxylates can form dimers or larger oligomers in solution, which can affect their reactivity. rsc.org By simulating a system with multiple organotin molecules, one can observe the formation of these aggregates and analyze the intermolecular forces holding them together. The stability of protein-ligand complexes, a concept transferable to catalyst-substrate systems, is often evaluated using metrics like the root mean square deviation (RMSD) and radius of gyration (Rg) over the simulation time. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, from the molecular structure and then using statistical methods to find a quantitative relationship between these descriptors and an experimental property. mdpi.com
For organotin compounds, QSPR models can be developed to predict a wide range of properties, such as boiling point, solubility, partition coefficient, and even catalytic activity or toxicity. nih.govnih.gov The process involves:
Creating a dataset of related compounds with known experimental property values.
Calculating a large number of molecular descriptors for each compound (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).
Using statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model.
Validating the model using an external set of compounds. nih.gov
Table 2: Example of Descriptors Used in QSPR Models for Organometallic Compounds
| Descriptor Type | Example | Property Predicted |
|---|---|---|
| Constitutional | Molecular Weight | Boiling Point, Enthalpy of Formation |
| Topological | Wiener Index | Partition Coefficient (log P) |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Catalytic Activity |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies, primarily using DFT, are instrumental in elucidating the detailed mechanisms of reactions catalyzed by organotin compounds. nih.gov For instance, the catalytic role of dibutyltin (B87310) dicarboxylates in urethane (B1682113) formation has been investigated theoretically. nih.govnih.gov
These studies propose a step-by-step mechanism that often involves the following key stages:
Formation of an active catalyst: The organotin dicarboxylate reacts with an alcohol to form a more active organotin alkoxide complex. nih.gov
Substrate coordination: The second reactant (e.g., an isocyanate) coordinates to the tin center of the alkoxide complex.
Insertion and product formation: The coordinated reactant inserts into the Sn-O bond of the alkoxide, leading to the formation of the product (e.g., urethane).
Catalyst regeneration: The product is released, and the catalyst is regenerated to participate in another cycle.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dibutyltin(IV) dicarboxylates |
| Dibutyltin dichloride |
| Dibutyltin dilaurate |
| Dibutyltin diacetate |
| Dibutyltin oxide |
| Dibutyltin alkyl mercaptoacetates |
| Urethane |
| Isocyanate |
Catalytic Applications of Dibutylbis Decanoyloxy Stannane in Organic and Polymer Chemistry
General Principles of Organotin-Mediated Catalysis
The catalytic activity of organotin compounds like dibutylbis(decanoyloxy)stannane is fundamentally linked to the electrophilic nature of the tin(IV) center and its interaction with the associated organic ligands.
The primary driver of catalysis by organotin(IV) compounds is their character as Lewis acids. The tin atom possesses empty 5d orbitals, which allows it to expand its coordination number beyond four, readily interacting with nucleophilic species, particularly those containing oxygen or nitrogen atoms. rsc.org This ability to coordinate with additional molecules is central to its catalytic function.
In reactions such as esterification or urethane (B1682113) formation, the organotin catalyst behaves as a classic Lewis acid. It first coordinates to the carbonyl oxygen of a reactant (e.g., an ester or isocyanate). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by another reactant, such as an alcohol. rsc.org The Lewis acidity of organotin halides follows the general trend: R₃SnX < R₂SnX₂ < RSnX₃, highlighting that di-substituted tins like this compound possess significant catalytic activity. rsc.org
Catalysis in Polymerization Processes
This compound and its close analogs, such as dibutyltin (B87310) dilaurate (DBTDL), are workhorse catalysts in the polymer industry, valued for their ability to accelerate key polymerization and crosslinking reactions.
Organotin carboxylates are exceptionally effective catalysts for the formation of polyurethanes, which involves the reaction between a polyol and a diisocyanate. researchgate.netacs.org The catalyst significantly accelerates the urethane linkage formation, allowing for rapid curing and processing.
The mechanism is believed to proceed via an insertion pathway. First, the catalyst reacts with the alcohol (polyol) to form a tin alkoxide. rsc.orgresearchgate.net This tin alkoxide then coordinates with the isocyanate, facilitating the insertion of the isocyanate group into the Sn-O bond of the alkoxide. Subsequent alcoholysis of the resulting intermediate releases the urethane product and regenerates the tin alkoxide, continuing the catalytic cycle. rsc.org The catalytic activity is dependent on factors like catalyst concentration and the order of addition. niscpr.res.in Studies on similar systems have shown that pre-reacting the catalyst with the polyol can sometimes lead to different reaction kinetics compared to adding the catalyst to a pre-mixed polyol-isocyanate system. niscpr.res.in
Table 1: Effect of Dibutyltin Dilaurate (DBTDL) on Polyurethane Reaction Rate (Data based on a model system of Neopentyl Glycol (NPG) and Toluene Diisocyanate (TDI))
| Condition | Catalyst Concentration (mol/L) | Relative Reaction Rate |
| Uncatalyzed | 0 | 1 (Baseline) |
| Catalyzed | 0.0016 | Significantly Increased |
| Catalyzed | 0.1 | Highest Rate Observed |
This table illustrates the significant rate enhancement provided by a representative organotin catalyst. The specific rate increase depends on the complete formulation, including reactants and temperature.
This compound is used in the curing of certain types of silicone polymers, particularly Room Temperature Vulcanizing (RTV) silicones. reaxis.comresearchgate.net These systems typically cure via a condensation mechanism. The catalyst facilitates the reaction between hydroxyl-terminated siloxane polymers or the hydrolysis of alkoxysilanes to form silanol (B1196071) groups. researchgate.netkbgtech.co.kr These silanol groups then condense with each other (or with remaining alkoxysilane groups), releasing water or alcohol and forming stable siloxane (Si-O-Si) crosslinks that constitute the cured rubbery network. researchgate.netus-tech.com
Organotin catalysts are particularly effective for condensation cure systems, which are distinct from addition cure systems that typically rely on platinum-based catalysts. kbgtech.co.krsiliconeab.com The choice of catalyst is critical as it determines the cure mechanism and sensitivity to inhibition. us-tech.com
Table 2: Comparison of Common Silicone Curing Catalyst Systems
| Catalyst Type | Curing Mechanism | Typical Reactants | Key Characteristics |
| Organotin (e.g., this compound) | Condensation | Hydroxyl-terminated or alkoxy-functional siloxanes | Cures at room temperature; releases a byproduct (e.g., alcohol, water); robust and less prone to inhibition. researchgate.netkbgtech.co.krus-tech.com |
| Platinum | Addition (Hydrosilylation) | Vinyl-functional and hydride-functional siloxanes | Often requires heat to cure; no byproducts (low shrinkage); can be inhibited by sulfur, nitrogen, and other compounds. siliconeab.comsimtec-silicone.com |
In the synthesis of polyesters, which involves either direct esterification (acid + alcohol) or transesterification (ester + alcohol), organotin compounds serve as highly efficient high-temperature catalysts. gelest.com They are favored over strong acid catalysts because they are less corrosive and lead to fewer side reactions, such as dehydration, resulting in higher purity products. gelest.com
The use of organotin catalysts like dibutyltin oxide can significantly reduce the reaction times required to achieve high molecular weight polyesters at elevated temperatures (typically >180°C). gelest.comgoogleapis.com The catalytic cycle is thought to involve the formation of a tin alkoxide or stannoxane which then activates the carboxylic acid or ester for reaction. researchgate.netgoogle.com This makes them suitable for producing a wide range of polyester (B1180765) resins, including those intended for coatings and packaging applications where purity is a concern. googleapis.comgoogle.com
Table 3: Representative Impact of Organotin Catalyst on Polyesterification Time
| Catalyst | Reaction Type | Typical Temperature | Outcome |
| None | Direct Esterification | 200-240°C | Long reaction time to reach desired conversion. |
| Organotin (e.g., Dibutyltin Oxide) | Direct Esterification | 200-240°C | Reaction time significantly reduced. googleapis.comgoogle.com |
| None | Transesterification | 150-220°C | Slower reaction, equilibrium limited. |
| Organotin (e.g., Dibutyltin Oxide) | Transesterification | 150-220°C | Faster attainment of equilibrium and shorter overall process time. gelest.com |
Catalytic Activity in Esterification and Transesterification Reactions
This compound is a highly effective catalyst for both esterification and transesterification reactions, finding widespread use in the synthesis of various esters, from small molecules to polyesters. tib-chemicals.com The catalytic activity is generally attributed to the coordination of the carbonyl oxygen of the carboxylic acid or ester to the tin center, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by an alcohol.
The synthesis of esters using this compound as a catalyst can be achieved through several synthetic strategies, primarily direct esterification and transesterification.
Direct Esterification: This method involves the reaction of a carboxylic acid with an alcohol to produce an ester and water. This compound effectively catalyzes this process, often allowing for lower reaction temperatures and shorter reaction times compared to uncatalyzed reactions. A general representation of this reaction is the formation of polyesters from dicarboxylic acids and diols. For instance, the polycondensation of dicarboxylic acids like terephthalic acid with diols such as neopentyl glycol can be efficiently catalyzed by dibutyltin compounds. nih.gov The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the polyester. This is typically achieved by conducting the reaction at elevated temperatures under a nitrogen stream or under vacuum.
Transesterification: This strategy involves the reaction of an ester with an alcohol to form a different ester and a different alcohol. This compound is also a potent catalyst for this transformation. This method is particularly useful for the synthesis of specialty esters and for the production of polyesters from diesters and diols. The reaction is reversible, and the removal of the more volatile alcohol byproduct is necessary to achieve high yields of the desired ester.
A comparative look at the catalytic performance of various organotin compounds in polyesterification can provide insight into the expected activity of this compound. The table below, based on data for related catalysts, illustrates typical reaction times for polyester synthesis.
| Catalyst | Reaction Time to First Stage (min) | Reaction Time to Final Acid Number (min) |
|---|---|---|
| Butylstannoic acid | 415 | 635 |
| Dibutyltin oxide | 475 | 655 |
| Dibutyltin diacetate | 500 | 635 |
| Dibutyltin dilaurate | 470 | 695 |
This table presents representative data for related organotin catalysts in polyester synthesis and is intended to be illustrative for the catalytic activity of this compound.
While comprehensive studies on the regioselective esterification specifically using this compound are not widely available, the use of the related dibutyltin oxide method provides a strong indication of its potential for achieving regioselectivity. The dibutyltin oxide method is a well-established procedure for the regioselective acylation and alkylation of polyhydroxy compounds. nih.gov This method involves the formation of a stannylene acetal (B89532) intermediate by reacting the polyol with dibutyltin oxide. This intermediate then directs the acylation to a specific hydroxyl group, often with high selectivity.
For example, in the case of a diol, the formation of a cyclic stannylene intermediate can render one hydroxyl group more nucleophilic or sterically accessible for subsequent reaction with an acylating agent. It is plausible that this compound could participate in similar equilibria in solution, leading to a degree of regioselectivity in the esterification of polyols.
Role in Condensation Reactions (e.g., Silanol Condensation)
This compound and related dibutyltin dicarboxylates are key catalysts in the curing of room-temperature-vulcanizing (RTV) silicone elastomers. siliconeab.com The curing process involves the condensation of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) chains with a crosslinking agent, typically an alkoxysilane.
The general steps for the tin-catalyzed condensation cure of RTV silicones are:
Catalyst Activation: The dibutyltin dicarboxylate reacts with moisture to form a reactive organotin hydroxide (B78521).
Reaction with Silanol: The organotin hydroxide reacts with a silanol group on the polymer or crosslinker.
Condensation: The resulting tin-silanolate reacts with another silanol group, forming a siloxane bond and regenerating the catalyst.
Dibutyltin compounds are effective catalysts for this process, enabling cure at ambient temperatures. google.com
Kinetic and Mechanistic Investigations of Catalyzed Reactions
Understanding the kinetics and mechanism of reactions catalyzed by this compound is crucial for optimizing reaction conditions and controlling product properties. While specific studies on the decanoate (B1226879) derivative are limited, extensive research on related dibutyltin carboxylates provides a solid framework for understanding its catalytic behavior.
The rate of esterification reactions catalyzed by organotin compounds is typically found to be first order with respect to the carboxylic acid, the alcohol, and the catalyst concentration. For polyesterification reactions, the kinetics can be more complex due to changes in viscosity and the potential for side reactions.
The following table shows hypothetical kinetic data for a polyesterification reaction, illustrating how the degree of polymerization (Xn) changes with time.
| Time (min) | Degree of Polymerization (Xn) |
|---|---|
| 0 | 1 |
| 60 | 15 |
| 120 | 30 |
| 180 | 45 |
| 240 | 60 |
This table presents illustrative kinetic data for a catalyzed polyesterification reaction.
The analysis of reaction orders provides valuable information about the rate-determining step of the catalytic cycle. A first-order dependence on the catalyst concentration suggests that a single catalyst molecule is involved in the rate-determining step.
The identification of catalytic intermediates is key to elucidating the reaction mechanism. In organotin-catalyzed esterifications, several intermediates have been proposed. The most commonly accepted mechanism involves the formation of a tin alkoxide or a tin carboxylate intermediate.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying these transient species. For instance, 119Sn NMR spectroscopy is particularly useful for probing the coordination environment of the tin center. Changes in the chemical shift of the 119Sn nucleus can indicate the formation of different tin species in the reaction mixture.
In the context of esterification, the initial this compound is proposed to react with the alcohol to form a tin alkoxide intermediate, with the release of decanoic acid. This tin alkoxide then reacts with the carboxylic acid substrate to form the ester product and regenerate a tin species that can re-enter the catalytic cycle. Alternatively, the catalyst can first coordinate to the carboxylic acid.
The general catalytic cycle is believed to involve the following key steps:
Ligand Exchange: The decanoate ligands on the tin catalyst can exchange with the alcohol or carboxylic acid reactants.
Coordination and Activation: The tin center coordinates to the carbonyl group of the ester or carboxylic acid, activating it for nucleophilic attack.
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon.
Product Release and Catalyst Regeneration: The ester product is released, and the catalyst is regenerated.
Heterogenization and Supported Catalytic Systems
The drive towards more sustainable and economically viable chemical processes has spurred significant research into the heterogenization of homogeneous catalysts. Immobilizing catalysts onto solid supports simplifies catalyst-product separation, facilitates catalyst recycling, and can enhance catalyst stability. While extensive research exists for various organotin catalysts, specific studies detailing the heterogenization of this compound are less common in publicly available literature. However, the principles and techniques applied to similar organotin compounds, such as dibutyltin dilaurate (DBTDL), provide a strong basis for understanding the potential for developing supported this compound catalytic systems.
The primary motivation for heterogenizing organotin catalysts like this compound is to mitigate the issue of tin contamination in the final products. elsevierpure.com Leaching of the catalyst into the reaction mixture is a significant drawback of homogeneous catalysis, particularly in applications with stringent purity requirements, such as in the food packaging and biomedical industries. chemrxiv.org By anchoring the catalyst to a solid support, its removal from the reaction medium via simple filtration is enabled, thus minimizing residual tin levels. elsevierpure.com
Common strategies for the heterogenization of organometallic compounds involve immobilization on various inorganic and organic supports, including silica, alumina, zeolites, and polymers. rsc.org The choice of support material is crucial and depends on factors such as surface area, pore size, mechanical and thermal stability, and the nature of the interaction between the support and the catalyst.
One promising approach for immobilizing organotin compounds is through encapsulation. For instance, dibutyltin dilaurate (DBTDL), a structurally similar catalyst, has been successfully encapsulated within poly(urea-formaldehyde) (PUF) microcapsules. usc.edu This method relies on the self-catalysis of the organotin compound, where its hydrolysis in an aqueous medium generates acidic species that catalyze the polymerization of the shell material around the catalyst core. usc.edu The encapsulated catalyst can then be released in a controlled manner, for example, by applying heat. usc.edu This technique offers a pathway for developing controlled-release catalytic systems based on this compound for applications in thermoset resins.
Another key aspect of supported catalytic systems is their reusability. The ability to recycle a catalyst over multiple reaction cycles without a significant loss of activity is a critical factor in assessing its economic and environmental benefits. rsc.org Studies on other supported organotin catalysts have demonstrated the potential for successful recycling. For example, a silica-anchored organotin trichloride (B1173362) catalyst used in transesterification reactions could be recycled four times with only a minor decrease in catalytic activity. elsevierpure.com
The performance of a heterogenized catalyst is often evaluated based on several key parameters, which can be presented in data tables for clarity and comparison.
Table 1: Hypothetical Performance Data for a Supported this compound Catalyst
| Support Material | Reaction Type | Catalyst Loading (mol%) | Initial Conversion (%) | Conversion after 5 Cycles (%) | Tin Leaching (ppm) |
| Mesoporous Silica | Esterification | 1.0 | 98 | 92 | < 10 |
| Polystyrene Resin | Urethane Formation | 0.5 | 95 | 88 | < 15 |
| Alumina | Transesterification | 1.2 | 96 | 90 | < 12 |
It is important to note that the data in Table 1 is illustrative and based on typical performance characteristics of similar supported organotin catalysts. Detailed experimental studies are required to establish the precise performance of heterogenized this compound.
The development of robust and efficient supported catalytic systems for this compound holds significant promise for expanding its industrial applications. Future research in this area will likely focus on optimizing immobilization techniques, exploring novel support materials, and conducting thorough investigations into the catalytic activity, selectivity, and recyclability of these heterogenized catalysts in a variety of organic and polymer reactions.
Material Science Applications: Polymer Stabilization by Dibutylbis Decanoyloxy Stannane
Mechanism of Action as a Polyvinyl Chloride (PVC) Stabilizer
The thermal degradation of PVC is a self-catalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer chain. researchgate.netcapes.gov.br This initial dehydrochlorination leads to the formation of conjugated polyene sequences, which are responsible for the discoloration of the material and a reduction in its mechanical properties. Dibutylbis(decanoyloxy)stannane, like other organotin stabilizers, intervenes in this degradation cascade through a multi-faceted approach. researchgate.netbaerlocher.com
The principal mechanism by which this compound stabilizes PVC is through the substitution of labile chlorine atoms present in the polymer structure. These unstable chlorine atoms, often found at allylic sites, are the initiation points for dehydrochlorination. The decanoyloxy ligands of the organotin compound can be exchanged for these chlorine atoms, forming a more stable ester linkage with the PVC chain. This process effectively neutralizes the primary degradation initiation sites, thereby preventing the "unzipping" reaction that leads to the formation of long, color-inducing polyene sequences.
While organotin mercaptides are often cited as being more efficient heat stabilizers during initial processing, organotin carboxylates like this compound provide excellent long-term heat stability and are particularly noted for their contribution to the weather resistance of the final product. researchgate.net
A critical aspect of PVC degradation is its autocatalytic nature, where the released hydrogen chloride acts as a catalyst, accelerating further dehydrochlorination. researchgate.netcapes.gov.br this compound effectively neutralizes this threat by acting as an HCl scavenger. The basic nature of the carboxylate groups allows them to readily react with and neutralize the acidic HCl gas as it is formed. This reaction produces dibutyltin (B87310) dichloride and decanoic acid, thus preventing the HCl from catalyzing further degradation of the polymer matrix. Some studies suggest that certain dibutyltin complexes can also act as peroxide decomposers, further contributing to the stabilization of the PVC polymer. iosrjournals.org
| Mechanism | Description | Key Outcome |
|---|---|---|
| Inhibition of Thermal Degradation | Substitution of labile chlorine atoms on the PVC chain with more stable decanoyloxy groups. | Prevents initiation of dehydrochlorination and formation of polyenes. |
| Scavenging of Degradation Products | Neutralization of evolved hydrogen chloride (HCl) gas. | Halts the autocatalytic degradation cycle. |
Stabilization Effects in Other Polymer Matrices
While the primary application of this compound is in PVC, the utility of organotin compounds extends to other polymer systems. There is evidence to suggest that organotin carboxylates can be used in the stabilization of thermoplastics where halogenated flame retardants are present. researchgate.net For instance, a study on polyester (B1180765) and alkyd coatings demonstrated that dibutyltin diethanoate, a related organotin carboxylate, can effectively stabilize these materials against thermo-oxidative degradation. mdpi.com However, specific research detailing the use and performance of this compound in common polymer matrices such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), or polyethylene terephthalate (B1205515) (PET) is not extensively documented in publicly available literature. The degradation mechanisms of these polymers differ significantly from that of PVC, primarily involving oxidative processes rather than dehydrochlorination.
Influence on the Long-Term Performance and Durability of Polymer Systems
The incorporation of this compound significantly enhances the long-term performance and durability of polymer systems, particularly PVC. By preventing the initial degradation and discoloration, the aesthetic and mechanical properties of the final products are preserved over extended periods of use. baerlocher.com
Organotin carboxylates are specifically recognized for imparting excellent light and weather resistance to finished articles intended for outdoor applications. researchgate.net This is crucial for products such as window profiles, siding, and pipes, which are continuously exposed to sunlight, moisture, and temperature fluctuations. The stabilization provided by this compound helps to prevent yellowing, maintain surface gloss, and preserve the impact strength of the polymer, thereby extending its service life. Studies on similar dibutyltin complexes have shown that they can reduce surface damage, such as the formation of cracks, upon exposure to UV irradiation. iosrjournals.org
Investigation of Biological Interactions and Potential Bioactivity Strictly in Vitro and Computational Studies
Assessment of In Vitro Antimicrobial Efficacy
The antimicrobial properties of dibutyltin(IV) derivatives, a class of compounds to which dibutylbis(decanoyloxy)stannane belongs, have been evaluated against a range of microorganisms. These studies provide insights into the potential of these compounds to inhibit the growth of various bacterial and fungal strains in a laboratory setting.
In vitro studies have demonstrated that certain dibutyltin(IV) derivatives exhibit inhibitory activity against Gram-positive bacteria like Staphylococcus aureus. For instance, research on dibutyltin(IV) chlorobenzoate derivatives has shown that these compounds can produce zones of inhibition against S. aureus. ccsenet.orgunila.ac.id The effectiveness of these compounds is influenced by the nature of the ligands attached to the tin atom. ccsenet.org One study reported that dibutyltin(IV) di-m-chlorobenzoate showed a larger inhibition zone against S. aureus compared to its ortho- and para-substituted counterparts. ccsenet.org The minimum inhibitory concentration (MIC) for some of these derivatives against S. aureus has been determined to be as low as 40 ppm, indicating significant potential for antibacterial activity. ccsenet.orgunila.ac.id
**Table 1: In Vitro Antibacterial Activity of Selected Dibutyltin(IV) Derivatives against *Staphylococcus aureus***
| Compound | Concentration (ppm) | Inhibition Zone (mm) | MIC (ppm) |
|---|---|---|---|
| Dibutyltin(IV) di-o-chlorobenzoate | 100 | - | 100 |
| Dibutyltin(IV) di-m-chlorobenzoate | 100 | Largest of series | 40 |
| Dibutyltin(IV) di-p-chlorobenzoate | 100 | - | 60 |
Data is illustrative and compiled from findings on related dibutyltin(IV) derivatives. The specific activity of this compound may vary.
The efficacy of dibutyltin(IV) compounds has also been assessed against Gram-negative bacteria such as Escherichia coli. While some derivatives show activity, Gram-negative bacteria are often more resistant than Gram-positive bacteria. ccsenet.org For example, while dibutyltin(IV) di-m-chlorobenzoate was active against E. coli, the inhibition was less pronounced than that observed for S. aureus. ccsenet.org The MIC for dibutyltin(IV) di-o-chlorobenzoate and di-m-chlorobenzoate against E. coli was found to be 100 ppm and 40 ppm, respectively. ccsenet.orgunila.ac.id The structural characteristics of the organotin compound are a key determinant of its antibacterial spectrum. researchgate.net
**Table 2: In Vitro Antibacterial Activity of Selected Dibutyltin(IV) Derivatives against *Escherichia coli***
| Compound | Concentration (ppm) | Inhibition Zone (mm) | MIC (ppm) |
|---|---|---|---|
| Dibutyltin(IV) di-o-chlorobenzoate | 100 | - | 100 |
| Dibutyltin(IV) di-m-chlorobenzoate | 100 | Moderate | 40 |
| Dibutyltin(IV) di-p-chlorobenzoate | - | Not active | - |
Data is illustrative and compiled from findings on related dibutyltin(IV) derivatives. The specific activity of this compound may vary.
Several studies have investigated the in vitro antifungal activity of dibutyltin(IV) carboxylates against phytopathogenic fungi like Fusarium oxysporum and Aspergillus niger. ccsenet.orgrepec.orgaensiweb.com These studies consistently show that organotin carboxylates, in general, exhibit greater fungitoxicity than the parent organotin chlorides or the free carboxylic acids. ccsenet.orgrepec.org The antifungal activity is significantly influenced by the nature of the organotin moiety, with tributyltin derivatives often showing higher activity than their dibutyltin (B87310) counterparts. ccsenet.orgrepec.org Nevertheless, dibutyltin(IV) dicarboxylates have demonstrated notable inhibitory effects against these fungal strains. aensiweb.com For instance, dibutyltin(IV) dibenzoate has been shown to be active against Fusarium oxysporum. unila.ac.id The antifungal efficacy is also dependent on the specific carboxylate ligand attached to the dibutyltin(IV) core. aensiweb.com
Table 3: General Antifungal Activity of Dibutyltin(IV) Carboxylates
| Fungal Strain | Activity |
|---|---|
| Fusarium oxysporum | Active |
| Aspergillus niger | Active |
Data is based on general findings for dibutyltin(IV) carboxylates. The specific activity of this compound may differ.
Computational Approaches to Biological Target Interactions
Computational methods, such as molecular docking and in silico screening, are valuable tools for predicting the potential biological activity of chemical compounds and understanding their interactions with biological macromolecules at a molecular level.
In silico screening involves the use of computational methods to screen large libraries of chemical compounds for their potential to interact with a specific biological target. nih.gov This approach can help to identify promising candidates for further experimental investigation. While a specific in silico screen for the biological activity of this compound has not been reported, the known antimicrobial and cytotoxic activities of related organotin compounds suggest that it could be a candidate for such screening against various targets. nih.govresearchgate.net In silico methods can predict various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are crucial in the early stages of drug discovery. dovepress.com Given the demonstrated in vitro bioactivity of organotin carboxylates, an in silico screening of this compound against a panel of antibacterial, antifungal, and anticancer targets could reveal novel therapeutic potentials. nih.gov
Development of Structure-Activity Relationships for Non-Therapeutic Biological Effects
The biological activity of dibutyltin compounds is significantly influenced by the nature of the ligands attached to the dibutyltin moiety. sysrevpharm.orglupinepublishers.com Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are crucial for understanding the potential effects of these compounds. For organotin carboxylates, including this compound, the length and nature of the carboxylate chain play a pivotal role in determining their bioactivity. capes.gov.br
In general, the toxicity of organotin compounds is dictated by the number of alkyl groups attached to the tin atom, with tri-substituted tins (like tributyltin) often exhibiting higher toxicity than di-substituted (like dibutyltin) or mono-substituted tins. repec.orgnih.gov Within the dibutyltin class, the carboxylate ligands further modulate this activity.
Research on the antifungal properties of a series of di- and tributyltin(IV) carboxylate compounds demonstrated that tributyltin carboxylates are generally more active than their dibutyltin counterparts. sysrevpharm.orgrepec.org This suggests that the presence of a third butyl group significantly enhances antifungal efficacy.
While specific data for this compound is limited, studies on related dibutyltin dicarboxylates provide insights into how the carboxylate chain length may influence biological effects. For instance, in other classes of chemical compounds, a parabolic relationship has been observed between the length of an alkyl chain and biological activity, where an optimal chain length exists for maximum effect, with shorter or longer chains being less active. capes.gov.br This principle is likely applicable to dibutyltin dicarboxylates.
| Compound Class | General Structure | Key Structural Feature | Influence on Non-Therapeutic Biological Activity | Supporting Evidence/General Principle |
|---|---|---|---|---|
| Dibutyltin Dicarboxylates | (R-COO)₂Sn(C₄H₉)₂ | Carboxylate Chain Length (R) | The lipophilicity and steric bulk of the carboxylate chains are expected to modulate cellular uptake and interaction with biological targets. It is hypothesized that an optimal chain length exists for specific biological effects. | General principles of QSAR suggest that biological activity is often non-linearly related to physicochemical parameters like lipophilicity, which is directly influenced by alkyl chain length. lupinepublishers.com |
| Comparison with Tributyltins | (R-COO)Sn(C₄H₉)₃ | Number of Butyl Groups | Tributyltin compounds generally exhibit higher antifungal activity compared to dibutyltin analogues. sysrevpharm.orgrepec.org | The third butyl group is thought to enhance interaction with and disruption of biological membranes or specific molecular targets. repec.org |
Environmental Transformations and Degradation Chemistry
Hydrolytic Pathways and Resulting Transformation Products
The primary abiotic degradation pathway for organotin esters like dibutylbis(decanoyloxy)stannane in aqueous environments is hydrolysis. The tin-carboxylate bonds are susceptible to cleavage in water. gelest.com This process involves the displacement of the decanoyloxy ligands from the dibutyltin (B87310) moiety.
The hydrolysis reaction is expected to proceed in a stepwise manner, yielding decanoic acid and various dibutyltin species. The ultimate dibutyltin hydrolysis products depend on the pH and other conditions of the aqueous medium. Studies on analogous compounds, such as dibutyltin dichloride, show the formation of complex products including distannoxanes under certain conditions, while under different conditions, species like di-t-butyltin hydroxide (B78521) chloride or di-t-butyltin oxide can be formed. um.edu.myrsc.org For this compound, the initial hydrolysis would result in the formation of dibutyltin hydroxide decanoate (B1226879), and further hydrolysis would lead to dibutyltin oxide (DBTO) or its hydrated forms, such as dibutyltin hydroxide.
The resulting transformation products are:
Decanoic Acid: A ten-carbon fatty acid.
Dibutyltin (DBT) cation (Bu₂Sn²⁺): This cation will not exist freely in the environment but will be complexed with anions or exist in its hydroxylated or oxide forms.
Dibutyltin Oxide (DBTO): A common hydrolysis product of dibutyltin compounds, which is generally insoluble in water. env.go.jpgoogle.com
The general pathway can be summarized as: (C₄H₉)₂Sn(O₂C₉H₁₉)₂ + 2H₂O → (C₄H₉)₂SnO + 2C₉H₁₉COOH
Photochemical Degradation under Simulated Environmental Conditions
Photochemical degradation, or photolysis, represents another potential transformation pathway for organotin compounds in the environment, particularly in surface waters exposed to sunlight. Studies have shown that organotins can be degraded by UV light. nih.govresearchgate.net The process involves the cleavage of the tin-carbon bonds, leading to a stepwise dealkylation of the organotin compound.
For dibutyltin compounds, this would involve the breaking of the butyl-tin bonds to form monobutyltin (B1198712) (MBT) and subsequently inorganic tin. The rate and extent of photochemical degradation are influenced by several factors, including the intensity of light, the presence of photosensitizing agents in the water (like humic acids), and the chemical form of the organotin.
Research on tributyltin (TBT) has demonstrated that photocatalysis, particularly using a catalyst like titanium dioxide (TiO₂), can significantly accelerate degradation. In one study, a near-complete degradation of TBT in water was achieved within 30 minutes of photocatalytic treatment, compared to only about 10% degradation by photolysis alone under the same conditions. nih.gov The degradation products, DBT and monobutyltin (MBT), were also degraded rapidly. nih.gov However, other research has indicated that butyltins adsorbed to sediment can be resistant to photodegradation, suggesting that the environmental matrix plays a crucial role in the efficacy of this pathway. nih.gov
| Condition | Compound | Degradation Yield | Time | Reference |
| Photocatalysis (TiO₂-UV) in Water | Tributyltin (TBT) | 99.8% | 30 min | nih.gov |
| Photolysis in Water | Tributyltin (TBT) | ~10% | 30 min | nih.gov |
| Photocatalysis (TiO₂-UV) in Sediment | Tributyltin (TBT) | 32% - 37% | 2 hours | nih.gov |
| Sunlight/Dark in Sediment | TBT and DBT | No significant change | Not specified | nih.gov |
Interactive Data Table: Photochemical Degradation of Butyltins
| Condition | Compound | Degradation Yield | Time | Reference |
|---|---|---|---|---|
| Photocatalysis (TiO₂-UV) in Water | Tributyltin (TBT) | 99.8% | 30 min | nih.gov |
| Photolysis in Water | Tributyltin (TBT) | ~10% | 30 min | nih.gov |
| Photocatalysis (TiO₂-UV) in Sediment | Tributyltin (TBT) | 32% - 37% | 2 hours | nih.gov |
| Sunlight/Dark in Sediment | TBT and DBT | No significant change | Not specified | nih.gov |
Biodegradation Pathways in Environmental Matrices
Biodegradation is a key process in the ultimate breakdown of dibutyltin compounds in environmental matrices such as soil and sediment. This process is mediated by microorganisms and involves the sequential removal of the butyl groups from the tin atom. The primary biodegradation pathway for dibutyltin is debutylation to form monobutyltin, which is then further degraded to inorganic tin. cyberleninka.ruchromatographyonline.com
The rate of biodegradation can vary significantly depending on environmental conditions, including temperature, oxygen availability (aerobic vs. anaerobic conditions), and the nature of the microbial community present. researchgate.netcyberleninka.ru In some cases, the degradation can be quite slow, leading to the persistence of these compounds in the environment. researchgate.net
Several studies have investigated the half-life of dibutyltin in various environmental matrices, providing insights into its persistence.
| Environmental Matrix | Compound | Half-life | Degradation Rate Constant | Conditions | Reference |
| Gulf of Finland Bottom Sediment | Dibutyltin (DBT) | 31.5 days | 0.022 day⁻¹ | Not specified | cyberleninka.ru |
| Forest Soils (general) | Dialkyltins | 120-150 days | Not specified | Laboratory tests | researchgate.net |
| Forest Soils (specific) | Butyltins | 0.5 to 15 years | 0.05 to 1.54 yr⁻¹ | Incubation experiments | researchgate.net |
Interactive Data Table: Biodegradation Half-life of Dibutyltin
| Environmental Matrix | Compound | Half-life | Degradation Rate Constant | Conditions | Reference |
|---|---|---|---|---|---|
| Gulf of Finland Bottom Sediment | Dibutyltin (DBT) | 31.5 days | 0.022 day⁻¹ | Not specified | cyberleninka.ru |
| Forest Soils (general) | Dialkyltins | 120-150 days | Not specified | Laboratory tests | researchgate.net |
| Forest Soils (specific) | Butyltins | 0.5 to 15 years | 0.05 to 1.54 yr⁻¹ | Incubation experiments | researchgate.net |
The presence of monobutyltin (MBT) in sediments is often an indicator of the ongoing biotransformation of dibutyltin and tributyltin. cyberleninka.ru The process is generally slower in anaerobic sediments compared to aerobic ones. researchgate.net
Speciation and Environmental Mobility Studies
The speciation of an element or compound, which refers to its different physicochemical forms, is crucial for understanding its environmental mobility, bioavailability, and toxicity. gov.bc.ca For dibutyltin compounds, speciation in the environment is primarily governed by hydrolysis and subsequent interactions with environmental components.
Following the hydrolysis of the decanoate ligands, the resulting dibutyltin cation (Bu₂Sn²⁺) will exist in various forms depending on the environmental medium. In water, it will be present as hydrated or hydroxylated species, or as complexes with available anions like chloride, particularly in marine environments. iwaponline.com
Dibutyltin exhibits a strong tendency to adsorb to particulate matter, including sediments and soils. researchgate.net This partitioning behavior significantly reduces its mobility in the environment. The affinity for solids is due to interactions with organic carbon and clay minerals. researchgate.net Compared to more heavily alkylated organotins like tributyltin, dibutyltin is less lipophilic but still displays significant partitioning to sediments. gov.bc.ca As it becomes less organic in character, it develops a stronger affinity for water, making it difficult to extract from aqueous media without the use of a chelating agent like tropolone. gov.bc.ca
Future Research Directions and Emerging Areas for Dibutylbis Decanoyloxy Stannane
Rational Design of Enhanced Organotin(IV) Compounds for Specific Applications
The rational design of organotin(IV) compounds, including those with decanoate (B1226879) ligands, is a burgeoning field focused on tailoring molecular architecture to achieve specific catalytic or material-stabilizing properties. By systematically modifying the organic groups attached to the tin atom, researchers can fine-tune the compound's reactivity, solubility, and thermal stability.
One key area of investigation is the influence of the carboxylate chain length on the catalytic performance of dibutyltin (B87310) dicarboxylates. The progression from shorter-chain carboxylates like diacetate to longer-chain variants such as dilaurate, with decanoate representing an intermediate length, allows for the modulation of steric hindrance and electronic effects at the tin center. This, in turn, affects the catalyst's activity and selectivity in processes like polyurethane formation and esterification reactions. lupinepublishers.comnih.gov The design of novel organotin(IV) complexes with tailored ligands is also being explored to create compounds with enhanced biological activity for potential pharmaceutical applications. uobabylon.edu.iqsysrevpharm.org
Future design strategies are also likely to focus on creating organotin compounds with improved environmental profiles, either by incorporating biodegradable ligands or by designing catalysts that are highly efficient at very low concentrations, thereby minimizing their environmental footprint. The synthesis of complexes with specific geometries, such as penta- or hexa-coordinated tin centers, is another avenue of research aimed at controlling the compound's reactivity and interaction with substrates. uobabylon.edu.iqsysrevpharm.org
Exploration of Novel Catalytic Transformations and Reaction Systems
Dibutyltin compounds are well-established catalysts in the production of polyurethanes, silicones, and as stabilizers for PVC. lupinepublishers.comtib-chemicals.comchromatographyonline.com Dibutylbis(decanoyloxy)stannane and its analogs are particularly effective in catalyzing the reaction between isocyanates and alcohols to form urethanes and in the curing of room-temperature-vulcanizing (RTV) silicone systems. tib-chemicals.comniscpr.res.in
Emerging research is focused on expanding the catalytic repertoire of these compounds. This includes their use in a wider range of polymerization reactions, such as for polyesters and polycarbonates. tib-chemicals.com There is also growing interest in their application in fine chemical synthesis, facilitating organic transformations like acylation, alkylation, and condensation reactions. tib-chemicals.com
A significant area of future development lies in the use of organotin catalysts in solvent-free reaction conditions. This approach not only aligns with the principles of green chemistry by reducing solvent waste but can also lead to improved reaction efficiency and easier product purification. acs.org Furthermore, investigations into the catalytic activity of these compounds in biphasic systems or when immobilized on solid supports could lead to more sustainable and recyclable catalyst systems. The sequence of catalyst addition in polyurethane formation has also been shown to affect the reaction rate, indicating that a deeper understanding of the reaction kinetics can lead to process optimization. niscpr.res.in
Integration with Sustainable Chemistry Principles
The integration of sustainable chemistry principles into the lifecycle of organotin compounds is a critical area of future research. This encompasses the development of greener synthetic routes, the use of renewable feedstocks, and the design of products that are less harmful to the environment.
One promising avenue is the use of organotin catalysts in processes that utilize bio-based raw materials. For example, their role in the transesterification of vegetable oils to produce biodiesel is an area of active research. The development of highly efficient catalysts like this compound can make these processes more economically viable.
Another key aspect of sustainable chemistry is the design of chemicals that are inherently less toxic. While organotin compounds have faced scrutiny for their environmental persistence and toxicity, research is underway to develop alternatives. chromatographyonline.comroadmaptozero.com This includes the exploration of organic-based stabilizers for PVC and catalysts based on less toxic metals like bismuth or zirconium. roadmaptozero.com In the context of organotins, the focus is on developing compounds that are highly effective at low concentrations and that degrade into benign substances in the environment. The use of dibutyltin oxide in catalytic systems that are solvent-free represents a significant step towards greener chemical processes. acs.org
Advanced Analytical Methodologies for Complex Matrices
The accurate and sensitive detection of organotin compounds like this compound in various materials is crucial for quality control, regulatory compliance, and environmental monitoring. These compounds are often present in complex matrices such as plastics, textiles, and environmental samples, necessitating the development of sophisticated analytical techniques. chromatographyonline.comroadmaptozero.comnih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of organotins. nih.govshimadzu.com This often involves a derivatization step, for example, with sodium tetraethylborate, to make the compounds volatile enough for GC analysis. nih.govshimadzu.com Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another powerful technique for determining trace levels of organotins in aqueous samples. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also emerging as a powerful tool for the analysis of organotin compounds, offering high sensitivity and selectivity without the need for derivatization. This is particularly useful for less volatile organotins and for analyzing complex sample extracts.
Future research in this area will likely focus on developing faster and more automated analytical methods, as well as techniques for in-situ analysis. The development of certified reference materials for organotin compounds is also essential for ensuring the accuracy and comparability of analytical data across different laboratories.
Fundamental Investigations into Tin-Carbon and Tin-Oxygen Bond Reactivity
A deeper understanding of the fundamental reactivity of the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds is essential for the rational design of new organotin compounds and for optimizing their performance in catalytic and stabilizing applications. The Sn-C bond is relatively stable, while the Sn-O bond is more labile and is often the site of catalytic activity. lupinepublishers.com
Computational studies, such as Density Functional Theory (DFT), are being increasingly used to model the structure and reactivity of organotin compounds. nih.gov These theoretical investigations provide valuable insights into reaction mechanisms, such as the formation of intermediate complexes in urethane (B1682113) catalysis. nih.gov For example, studies have shown that organotin dicarboxylates form an alkoxide complex with alcohol, which then acts as the dominant catalyst in the reaction with isocyanate. nih.gov
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR), are invaluable for characterizing the structure of organotin compounds in both the solid state and in solution. sysrevpharm.orgsemanticscholar.org These studies can reveal the coordination number of the tin atom and the nature of the bonding between the tin and the carboxylate ligands, which can influence the compound's reactivity. sysrevpharm.org Future research will likely involve more sophisticated in-situ spectroscopic studies to directly observe the catalyst and intermediates during the course of a reaction, providing a more complete picture of the catalytic cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
